molecular formula C18H25BrN2 B10880506 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

Cat. No.: B10880506
M. Wt: 349.3 g/mol
InChI Key: IXBNXMFMQRXNFB-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a novel, synthetically designed piperazine derivative intended for research and development applications, particularly in medicinal chemistry and drug discovery. Piperazine rings are a privileged scaffold in pharmaceuticals, frequently found in molecules designed to interact with central nervous system targets, various kinases, and other biologically relevant proteins . The specific structure of this compound, featuring a 3-bromobenzyl group and a cyclohex-3-en-1-ylmethyl substituent, offers researchers a versatile building block. The bromine atom serves as a potential handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), while the cyclohexene ring introduces a conformational constraint and a site of unsaturation that can influence the molecule's overall geometry and binding properties. Piperazine-containing compounds have demonstrated significant value across multiple therapeutic areas. Their utility often stems from the ability of the piperazine ring to act as a solubilizing group, a conformational controller, or a direct participant in target binding, leading to its incorporation into FDA-approved drugs for conditions such as cancer and depression . Furthermore, structural analogs of this compound, specifically those incorporating a piperazine core linked to aromatic systems, have shown potent anti-proliferative activity against human cancer cell lines in preclinical research . Researchers can leverage this chemical entity as a key intermediate in the synthesis of more complex potential drug candidates, such as protease inhibitors, kinase inhibitors, or receptor modulators. This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

Molecular Formula

C18H25BrN2

Molecular Weight

349.3 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine

InChI

InChI=1S/C18H25BrN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2

InChI Key

IXBNXMFMQRXNFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Initial Alkylation with 3-Bromobenzyl Chloride

The first nitrogen atom of piperazine is functionalized with a 3-bromobenzyl group through nucleophilic substitution. This reaction is conducted under basic conditions to deprotonate piperazine, enhancing its nucleophilicity. For example, potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) facilitates the displacement of chloride from 3-bromobenzyl chloride. The reaction is typically heated to 80–100°C for 6–12 hours, achieving moderate to high yields (60–85%).

Secondary Alkylation with Cyclohex-3-en-1-ylmethyl Bromide

The second alkylation introduces the cyclohex-3-en-1-ylmethyl group to the remaining piperazine nitrogen. This step requires careful stoichiometric control to avoid over-alkylation. Cyclohex-3-en-1-ylmethyl bromide, synthesized via hydrobromination of cyclohexene methanol, is reacted with the mono-alkylated intermediate. Tetrahydrofuran (THF) or dichloromethane (DCM) serves as the solvent, with triethylamine (Et₃N) as the base to neutralize HBr byproducts. The reaction proceeds at room temperature for 12–24 hours, yielding the target compound after purification.

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar solvents like DMF accelerate the first alkylation by stabilizing transition states, while non-polar solvents (e.g., toluene) improve selectivity in the second step by reducing side reactions. Elevated temperatures (80–100°C) are critical for the first alkylation but are avoided in the second step to prevent cyclohexene ring opening or polymerization.

Base and Catalytic Additives

The choice of base influences reaction efficiency. Inorganic bases (K₂CO₃, NaH) are preferred for the first alkylation due to their strong deprotonating ability, whereas organic bases (Et₃N, DBU) minimize side reactions in the second step. Catalytic additives, such as potassium iodide (KI), enhance alkyl halide reactivity via the Finkelstein mechanism, particularly for sterically hindered substrates.

Purification and Characterization

Workup Procedures

Post-reaction workup involves sequential acid-base extraction to isolate the product from unreacted starting materials. The crude mixture is first washed with dilute HCl (1 M) to remove excess piperazine, followed by sodium bicarbonate (NaHCO₃) to eliminate acidic impurities. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

Chromatographic Purification

Column chromatography on silica gel (60–120 mesh) with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) resolves the target compound from di-alkylated byproducts. The purity of the final product is confirmed via high-performance liquid chromatography (HPLC), typically exceeding 95%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42–7.38 (m, 1H, ArH), 7.34–7.28 (m, 2H, ArH), 5.62–5.58 (m, 1H, CH=CH), 3.52 (s, 2H, NCH₂Ar), 2.88–2.76 (m, 4H, piperazine CH₂), 2.44–2.36 (m, 2H, CH₂cyclohexene), 1.92–1.78 (m, 4H, cyclohexene CH₂).

  • MS (ESI+) : m/z 363.1 [M+H]⁺, 365.1 [M+2+H]⁺ (isotopic pattern consistent with bromine).

Comparative Analysis of Synthetic Routes

ParameterFirst AlkylationSecond Alkylation
Solvent DMFTHF/DCM
Base K₂CO₃Et₃N
Temperature 80–100°C20–25°C
Time 6–12 hours12–24 hours
Yield 60–85%50–70%

Challenges and Mitigation Strategies

Di-Alkylation Byproducts

Excess alkylating agent or prolonged reaction times favor di-substituted piperazines. Stoichiometric control (1:1 molar ratio of mono-alkylated piperazine to cyclohex-3-en-1-ylmethyl bromide) and incremental reagent addition mitigate this issue.

Stability of Cyclohexene Moiety

The cyclohexene ring is prone to oxidation under acidic or high-temperature conditions. Conducting reactions under inert atmospheres (N₂ or Ar) and avoiding strong oxidants (e.g., KMnO₄) preserve the alkene functionality .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity and designing new derivatives.

      Biology: Studying its interactions with biological macromolecules (e.g., receptors, enzymes).

      Medicine: Exploring potential therapeutic applications (e.g., antipsychotic, antiviral).

      Industry: Developing novel materials or catalysts based on its structure.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Comparison with Similar Compounds

    Piperazine derivatives vary significantly based on substituent groups. Below is a structural and functional comparison with closely related analogs:

    Table 1: Structural Features of Selected Piperazine Derivatives
    Compound Name Substituents at 1-Position Substituents at 4-Position Key Pharmacological Properties Reference
    Target Compound 3-Bromobenzyl Cyclohex-3-en-1-ylmethyl Not explicitly reported (inference)
    1-(3-Bromobenzyl)-4-(2,3-dichlorophenyl)piperazine 3-Bromobenzyl 2,3-Dichlorophenyl Dopamine D2 receptor agonist (Ki = 1.2 nM)
    1-(3-Cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine Cyclohex-3-en-1-ylmethyl 3-Methylbenzyl Anticancer activity (IC50 = 8.7 μM, HCT-116)
    1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine 4-Chlorobenzhydryl 4-Substituted benzoyl Cytotoxicity (IC50 = 0.8–12 μM, MCF7)
    1-(3-Chlorophenyl)-4-(4-ethoxybenzyl)piperazine 3-Chlorophenyl 4-Ethoxybenzyl Sigma-1 receptor binding (Ki = 15 nM)

    Key Observations :

    • Electron-Withdrawing Groups : Bromine and chlorine substituents (e.g., in ) enhance receptor binding via hydrophobic and halogen-bonding interactions.
    • Cyclohexene vs.

    Pharmacological Activity Comparison

    Inferences for the Target Compound :

    • The bromobenzyl group may confer dopamine receptor affinity, as seen in , but the cyclohexenylmethyl group could shift selectivity toward other targets (e.g., sigma-1 receptors or cancer pathways).
    • Cytotoxicity similar to is plausible if the compound undergoes metabolic activation to reactive intermediates.

    Structure-Activity Relationship (SAR) Insights

    Substituent Electronics :

    • Bromine and chlorine atoms increase lipophilicity and stabilize ligand-receptor interactions via halogen bonds .
    • Methoxy and ethoxy groups (e.g., in ) improve solubility but may reduce membrane penetration.

    Steric Effects :

    • Bulky substituents (e.g., cyclohexene in the target compound) may limit binding to tight receptor pockets but enhance off-target effects like kinase inhibition .

    Backbone Flexibility :

    • Piperazine’s six-membered ring allows conformational adaptability, critical for binding to allosteric sites (e.g., dopamine D2 receptors in ).

    Biological Activity

    1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

    The compound can be characterized by the following chemical properties:

    PropertyValue
    Molecular Formula C18H24BrN2
    Molecular Weight 364.3 g/mol
    IUPAC Name 1-(3-bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
    CAS Number Not widely reported

    The biological activity of 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is largely attributed to its interaction with various neurotransmitter receptors and enzymes. It is hypothesized that the piperazine ring facilitates binding to serotonin and dopamine receptors, which are crucial in modulating mood and behavior. Additionally, the presence of the bromobenzyl group may enhance lipophilicity, allowing better penetration through cellular membranes.

    Antimicrobial Activity

    Preliminary studies have indicated that piperazine derivatives exhibit antimicrobial properties. For instance, compounds similar to 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine have shown effectiveness against various bacterial strains. A study published in Journal of Medicinal Chemistry reported that certain piperazine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

    Antioxidant Activity

    Research has also explored the antioxidant potential of piperazine derivatives. A related compound demonstrated significant protective effects against oxidative stress in neuronal cell lines, suggesting that 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine may similarly promote cell survival by reducing reactive oxygen species (ROS) levels . The mechanism involves activation of the Nrf2 pathway, which leads to increased expression of antioxidant enzymes.

    Neuroprotective Effects

    Given its structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective properties. In vitro studies have shown that piperazine derivatives can prevent neuronal apoptosis induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .

    Case Study 1: Antimicrobial Efficacy

    In a controlled study, a series of piperazine derivatives were tested for their antimicrobial efficacy against clinical isolates. Among them, a derivative closely related to 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against resistant bacterial strains.

    Case Study 2: Neuroprotection in Oxidative Stress Models

    A recent investigation evaluated the neuroprotective effects of various piperazine derivatives in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H2O2). The results indicated that treatment with these compounds significantly reduced cell death compared to untreated controls, highlighting their potential as neuroprotective agents .

    Q & A

    Basic: What are the critical steps in synthesizing 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine, and how can purity be ensured?

    Answer:
    The synthesis typically involves:

    • Alkylation : Reacting 3-bromobenzyl chloride with piperazine under basic conditions (e.g., triethylamine in acetonitrile) to form the bromobenzyl-piperazine intermediate .
    • Coupling : Introducing the cyclohexenylmethyl group via nucleophilic substitution or coupling reactions, often using catalysts like palladium for cross-coupling .
    • Purification : Techniques such as silica gel chromatography (eluting with hexane/ethyl acetate mixtures) or recrystallization ensure purity (>95%). Analytical validation via HPLC (retention time analysis) and NMR (peak integration) is critical .

    Advanced: How can synthetic routes be optimized for scalability without compromising stereochemical integrity?

    Answer:

    • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency while minimizing side reactions .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while controlled temperature (reflux vs. room temperature) prevents thermal degradation .
    • Process Monitoring : Real-time TLC or in-line FTIR tracks reaction progress, enabling rapid adjustments . Industrial-scale purification may employ continuous chromatography or crystallization under controlled pH .

    Basic: What analytical techniques are essential for structural characterization?

    Answer:

    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclohexene protons at δ 5.6–5.8 ppm, bromobenzyl aromatic protons at δ 7.2–7.5 ppm) .
    • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) validates molecular weight (expected [M+H]+^+ ~399.1) .
    • HPLC-PDA : Assesses purity (>98%) and identifies co-eluting impurities .

    Advanced: How can contradictions in reported biological activities of piperazine derivatives be resolved?

    Answer:

    • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
    • Orthogonal Assays : Compare receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) to distinguish antagonism vs. inverse agonism .
    • Structural Benchmarking : Compare IC50_{50} values of analogs (e.g., 4-fluorophenyl vs. 4-chlorobenzyl derivatives) to identify substituent-specific effects .

    Basic: What role does the 3-bromobenzyl group play in target binding?

    Answer:
    The bromine atom enhances hydrophobic interactions with receptor pockets (e.g., dopamine D2 receptors), while the benzyl group provides π-π stacking with aromatic residues (e.g., Phe6.52 in GPCRs). This increases binding affinity compared to non-halogenated analogs .

    Advanced: What methodologies assess the ADME profile of this compound?

    Answer:

    • In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate hepatic clearance .
    • Permeability Assays : Caco-2 monolayers predict intestinal absorption; P-gp efflux ratios determine blood-brain barrier penetration potential .
    • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration measures free fraction, informing dose adjustments .

    Advanced: How can structural modifications improve selectivity for CNS targets?

    Answer:

    • Substituent Engineering : Replace cyclohexenylmethyl with polar groups (e.g., hydroxyl) to reduce off-target binding to peripheral receptors .
    • Isosteric Replacement : Swap bromine with trifluoromethyl to enhance metabolic stability without altering steric bulk .
    • Molecular Dynamics Simulations : Predict binding poses to dopamine D2 vs. serotonin 5-HT1A_{1A} receptors, guiding rational design .

    Basic: What in vitro models evaluate cytotoxicity and therapeutic safety?

    Answer:

    • MTT/PrestoBlue Assays : Quantify viability in hepatic (HepG2) and renal (HEK293) cell lines to screen for organ toxicity .
    • hERG Inhibition : Patch-clamp electrophysiology assesses cardiac risk (IC50_{50} >10 μM desirable) .

    Advanced: How do researchers reconcile discrepancies between receptor binding and functional assay data?

    Answer:

    • Bias Signaling Analysis : Use BRET or TR-FRET to measure β-arrestin recruitment vs. G-protein activation, identifying biased agonism .
    • Allosteric Modulation : Schild analysis distinguishes competitive antagonism from allosteric effects .

    Advanced: What strategies address poor aqueous solubility in preclinical formulations?

    Answer:

    • Salt Formation : Hydrochloride salts improve solubility (e.g., 2.5 mg/mL in PBS) .
    • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in rodent models .
    • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 for in vivo dosing .

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